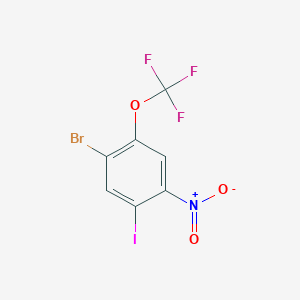

1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene

Descripción

Systematic Nomenclature and Structural Characterization

IUPAC Nomenclature and Alternative Naming Conventions

The compound derives its name from the systematic arrangement of substituents on a benzene ring. The IUPAC name 1-bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene reflects the positions of substituents as follows:

- Bromo group (Br) at position 1

- Trifluoromethoxy group (O-CF₃) at position 2

- Nitro group (NO₂) at position 4

- Iodo group (I) at position 5

Alternative names include 2-(trifluoromethoxy)-1-bromo-5-iodo-4-nitrobenzene and C₇H₂BrF₃INO₃ (CAS 1187386-19-1). The SMILES notation FC(F)(F)OC1=CC([N+](=O)[O-])=C(I)C=C1Br confirms the substituent positions.

Table 1: Key Identifiers and Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₇H₂BrF₃INO₃ | |

| Molecular Weight | 411.90 g/mol | |

| CAS Number | 1187386-19-1 | |

| SMILES | FC(F)(F)OC1=CC(N+[O-])=C(I)C=C1Br | |

| InChI Key | KSAYQVVFBCMSSL-UHFFFAOYSA-N |

Molecular Geometry and Crystallographic Analysis

While direct crystallographic data for this compound is unavailable, insights can be drawn from structurally analogous halogenated nitroaromatics. For example, 1-bromo-4-iodobenzene (C₆H₄BrI) adopts a planar geometry with bromine and iodine in para positions, exhibiting orientational disorder. In this compound, the nitro group at position 4 and trifluoromethoxy group at position 2 create steric and electronic constraints that likely influence molecular packing.

Key geometric considerations include:

Electronic Structure and Resonance Effects

The nitro group (NO₂) is a strong electron-withdrawing group that delocalizes electron density through resonance, as shown in Figure 1. This resonance stabilization reduces the ring’s electron density, making it less reactive toward electrophilic substitution.

Resonance Structures of the Nitro Group

The nitro group exhibits resonance between two forms:

- Nitro Group with Double Bond to Oxygen : $$ -\overset{+}{N}=\overset{-}{O} $$

- Nitro Group with Single Bond and Formal Charge Separation : $$ -\overset{-}{N}+-\overset{-}{O} $$

This delocalization creates partial positive charges at the ortho and para positions, further deactivating the ring.

Table 2: Electronic Effects of Substituents

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Bromo (Br) | 1 | Weakly electron-withdrawing | Moderates ring reactivity |

| Trifluoromethoxy (O-CF₃) | 2 | Strongly electron-withdrawing | Directs substitution to meta |

| Nitro (NO₂) | 4 | Strongly electron-withdrawing | Dominates ring deactivation |

| Iodo (I) | 5 | Weakly electron-withdrawing | Minimal electronic influence |

Propiedades

IUPAC Name |

1-bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3INO3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAYQVVFBCMSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)Br)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675356 | |

| Record name | 1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-19-1 | |

| Record name | 1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene (CAS Number: 1187386-19-1) is a halogenated aromatic compound that has garnered attention due to its potential biological activities. Its unique structure, characterized by the presence of bromine, iodine, nitro, and trifluoromethoxy substituents, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound based on available literature and research findings.

The compound has the molecular formula and is classified as an aromatic nitro compound. The trifluoromethoxy group is particularly notable for enhancing lipophilicity, which can influence its bioactivity and pharmacokinetic properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections summarize relevant findings regarding the biological activity of this compound.

Anticancer Potential

The structural components of this compound may also contribute to anticancer activity. Nitro groups in aromatic compounds have been studied for their ability to induce apoptosis in cancer cells. A study reported that certain nitro-substituted compounds can inhibit tumor growth by targeting specific cellular pathways involved in proliferation and survival .

Enzyme Inhibition

Enzyme inhibition is another area where this compound may exhibit activity. Compounds with trifluoromethoxy groups have been shown to interact with various enzymes, potentially serving as inhibitors. The mechanism often involves binding to the active site or altering enzyme conformation, which can lead to decreased enzymatic activity.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study investigated a series of nitro-substituted benzene derivatives for their anticancer properties. The results indicated that compounds with similar structures to this compound displayed significant cytotoxicity against various cancer cell lines, suggesting a potential therapeutic application in oncology .

- Enzyme Interaction : Research on trifluoromethoxy-containing compounds revealed that they can effectively inhibit certain enzymes involved in metabolic pathways. This inhibition was linked to structural features such as the electron-withdrawing nature of the trifluoromethoxy group, which enhances binding affinity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that halogenated compounds like 1-bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene can exhibit significant anticancer properties. Studies have shown that similar nitro-substituted aromatic compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis .

Antimicrobial Properties

The compound's unique structure may also contribute to antimicrobial activity. Nitro groups are often associated with increased biological activity against a range of pathogens. Investigations into related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential for development in antimicrobial therapies .

Materials Science

Fluorinated Polymers

The trifluoromethoxy group in this compound makes it a candidate for incorporation into fluorinated polymers, which are known for their thermal stability and chemical resistance. These materials find applications in coatings, adhesives, and electronic devices. The incorporation of such halogenated compounds can enhance the properties of these materials, making them suitable for high-performance applications .

Photonic Applications

Halogenated aromatic compounds are also being explored for their optical properties. Their ability to absorb light at specific wavelengths can be utilized in photonic devices and sensors. Research into the photophysical properties of similar compounds indicates potential uses in light-emitting diodes (LEDs) and photovoltaic cells.

Organic Synthesis

Building Block in Synthesis

this compound serves as a valuable building block in organic synthesis. Its multiple functional groups allow for various chemical transformations, including nucleophilic substitutions and cross-coupling reactions. This versatility makes it an attractive intermediate for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Reagent in Chemical Reactions

The compound can also act as a reagent in diverse chemical reactions, facilitating the formation of new carbon-carbon bonds. Its reactivity can be exploited in the development of novel synthetic pathways, contributing to advancements in synthetic organic chemistry .

Case Studies

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The table below highlights key structural differences between the target compound and analogous halogenated nitrobenzenes:

*Estimated based on molecular formula.

Key Differences:

- Substituent Types : The target compound uniquely combines nitro, bromo, iodo, and trifluoromethoxy groups. Most analogs lack the nitro group or replace iodine with lighter halogens (e.g., Cl, F) .

- Substituent Positions : The meta (1,3,5) vs. ortho/para (1,2,4,5) substitution patterns influence reactivity. For example, the target’s nitro group at position 4 deactivates the ring, reducing electrophilic substitution but enhancing stability .

Physicochemical Properties

- Electron-Withdrawing Effects: The trifluoromethoxy (-OCF₃) and nitro (-NO₂) groups create a strongly electron-deficient ring, reducing solubility in polar solvents compared to analogs with -CF₃ or -OCH₃ groups .

Commercial Availability and Cost

- The target compound is less commercially available than simpler derivatives. For reference, 1-bromo-4-(trifluoromethoxy)benzene costs JPY 14,000/25g (95% purity) , while the target’s complex synthesis (multiple halogenations and nitrations) likely increases its price .

Métodos De Preparación

Halogenation and Functional Group Introduction

A typical approach starts from a brominated or iodinated phenol or benzene derivative, followed by substitution reactions to introduce the trifluoromethoxy and nitro groups.

Halogenation : Selective bromination and iodination are achieved through diazotization and electrophilic substitution reactions, often using N-bromo-succinimide (NBS) for bromination and iodine reagents with phase transfer catalysts for iodination. For example, a method for preparing 2-bromo-5-iodobenzyl alcohol involves iodination of o-benzylamine with ammonium bicarbonate and iodinating agents, followed by diazotization and bromination steps to install the halogens at precise positions without generating isomers.

Trifluoromethoxy group introduction : The trifluoromethoxy substituent is typically introduced via nucleophilic aromatic substitution or coupling reactions using 4-(trifluoromethoxy)iodobenzene as a key reagent. This reagent can undergo copper-catalyzed coupling with phenols or other aromatic substrates under basic conditions (e.g., cesium carbonate) in solvents like 1-methyl-2-pyrrolidone or 1,4-dioxane.

Nitration : The nitro group is introduced via classical electrophilic aromatic substitution using nitrating mixtures (e.g., nitric acid and sulfuric acid), carefully controlled to avoid over-nitration or substitution at undesired positions.

Representative Synthetic Procedure

A copper-catalyzed coupling reaction exemplifies the preparation of trifluoromethoxy-substituted bromoiodobenzene derivatives:

This method highlights the use of copper(I) catalysts and strong bases in polar aprotic solvents to facilitate coupling between halogenated aromatics and trifluoromethoxy-substituted aryl iodides.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 4-Bromophenol, 4-(trifluoromethoxy)iodobenzene, potassium or cesium carbonate |

| Catalysts | Copper(I) chloride or copper(I) bromide |

| Solvents | 1-Methyl-2-pyrrolidone, N-methyl pyrrolidinone, 1,4-dioxane |

| Temperature | 90–100 °C |

| Reaction Time | 5 hours to overnight reflux |

| Atmosphere | Argon or inert atmosphere |

| Workup | Extraction with tert-butyl-methyl-ether or ethyl acetate, aqueous washes (NaOH, HCl, brine) |

| Purification | Silica gel column chromatography (hexane or ethyl acetate/hexane mixtures) |

| Typical Yield | 44% to near quantitative (depending on step and conditions) |

Research Findings and Notes

The iodination step using phase transfer catalysts and ammonium bicarbonate avoids isomer formation and hazardous reducing agents, improving safety and industrial scalability.

Copper-catalyzed coupling reactions with trifluoromethoxy-substituted aryl iodides are efficient and allow for selective substitution under mild conditions.

The choice of base (cesium carbonate preferred) and solvent (polar aprotic solvents like 1-methyl-2-pyrrolidone) is critical for reaction efficiency and yield.

Purification by silica gel chromatography is standard to isolate the target compound from side products.

The compound displays moderate solubility and stability under standard laboratory conditions, facilitating handling during synthesis.

Q & A

Basic Questions

Q. What synthetic routes are recommended for 1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene, considering substituent reactivity?

- Methodology : Begin with a benzene derivative containing the trifluoromethoxy group. Nitration at position 4 is prioritized due to the nitro group’s meta-directing nature. Bromination at position 1 follows via electrophilic substitution (e.g., using Br₂/FeBr₃). Iodination at position 5 may require iodinating agents like N-iodosuccinimide (NIS) under acidic conditions. Protect reactive sites (e.g., methoxy groups) to avoid side reactions. Transition-metal catalysts (e.g., Pd) can assist in regioselective coupling steps .

Q. Which spectroscopic techniques are effective for characterizing this compound?

- Methodology :

- 19F NMR : Identifies the trifluoromethoxy group (δ ~58 ppm).

- 1H/13C NMR : Reveals coupling patterns; para-nitro groups deshield adjacent protons.

- IR Spectroscopy : Confirms nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and C-F stretches (~1100 cm⁻¹).

- Mass Spectrometry (HRMS) : Verifies molecular ion peaks and isotopic patterns (Br/I).

- X-ray Crystallography : Resolves regiochemistry using programs like SHELXL .

Q. How can purification challenges be addressed for this compound?

- Methodology : Use silica gel chromatography with hexane/EtOAc gradients. Recrystallize in DCM/hexane to exploit solubility differences. For HPLC, employ a C18 column with MeCN/H₂O mobile phase and 0.1% TFA to reduce tailing. Sublimation under reduced pressure is viable if thermally stable. Monitor purity via TLC (UV-active nitro group) .

Advanced Research Questions

Q. How do electron-withdrawing groups (nitro, trifluoromethoxy) influence cross-coupling reactivity?

- Methodology : The nitro and trifluoromethoxy groups deactivate the ring, favoring nucleophilic aromatic substitution (NAS) over electrophilic. In Suzuki couplings, bromine/iodine act as leaving groups. Electron-withdrawing effects increase electrophilicity at adjacent positions, facilitating oxidative addition in Pd-catalyzed reactions. Steric hindrance may necessitate bulky ligands (e.g., SPhos) or elevated temperatures. DFT studies (B3LYP/6-31G*) model charge distribution to predict reactive sites .

Q. What computational strategies predict regioselectivity in nucleophilic aromatic substitution?

- Methodology :

- Fukui Indices : Identify electrophilic centers via charge distribution (e.g., meta to nitro).

- Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate solvent interactions.

- Transition State Analysis : Apply Nudged Elastic Band (NEB) methods to calculate activation barriers.

- LUMO Mapping : Guides attack sites for nucleophiles. Validate with kinetic isotope effects or Hammett plots .

Q. How can steric hindrance in metal-catalyzed couplings be mitigated?

- Methodology :

- Ligand Design : Bulky ligands (XPhos) prevent catalyst quenching.

- Pre-activation : Use Pd₂(dba)₃ with ligands to enhance catalytic efficiency.

- Solvent Optimization : DMF or toluene improves solubility.

- Kinetic Studies : Optimize stoichiometry (e.g., excess arylboronate).

- Computational Docking : Screen ligand-substrate compatibility using MOE software .

Q. What are the implications of substituent positions on biological activity?

- Methodology :

- Lipophilicity : Trifluoromethoxy and nitro groups enhance logP, affecting membrane permeability.

- In Vitro Assays : Test antimicrobial activity via MIC assays (e.g., against Candida albicans).

- Molecular Docking : Simulate interactions with biological targets (e.g., CYP450 enzymes) using AutoDock Vina. Correlate electronic effects (Hammett σ constants) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.